2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol
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Overview
Description
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol is a complex organic compound characterized by its unique structure, which includes a phenol group, an imine linkage, and two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-[bis(5-methylfuran-2-yl)methyl]benzaldehyde. This intermediate is then reacted with 6-methylphenol in the presence of a suitable catalyst to form the final product through an imine formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form amine derivatives.
Substitution: The furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine linkage can undergo hydrolysis under physiological conditions, releasing active intermediates that exert biological effects. The furan rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]phenol
- 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol
- 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-5-methylphenol
Uniqueness
The uniqueness of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of two furan rings enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[4-[bis(5-methylfuran-2-yl)methyl]phenyl]iminomethyl]-6-methylphenol |
InChI |
InChI=1S/C25H23NO3/c1-16-5-4-6-20(25(16)27)15-26-21-11-9-19(10-12-21)24(22-13-7-17(2)28-22)23-14-8-18(3)29-23/h4-15,24,27H,1-3H3 |
InChI Key |
GLPMNLCUGYEFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)C(C3=CC=C(O3)C)C4=CC=C(O4)C)O |
Origin of Product |
United States |
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